molecular formula C12H8Cl2N2O4S B2366270 2,5-dichloro-N-(4-methoxy-2-nitrophenyl)thiophene-3-carboxamide CAS No. 393838-53-4

2,5-dichloro-N-(4-methoxy-2-nitrophenyl)thiophene-3-carboxamide

Cat. No.: B2366270
CAS No.: 393838-53-4
M. Wt: 347.17
InChI Key: PSGULINIAFFHGR-UHFFFAOYSA-N
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Description

The compound “2,5-dichloro-N-(4-methoxy-2-nitrophenyl)thiophene-3-carboxamide” is likely an organic compound containing a thiophene ring, which is a five-membered ring with one sulfur atom, and two chlorine atoms attached to it. It also has a carboxamide group (-CONH2), a methoxy group (-OCH3), and a nitro group (-NO2) attached to a phenyl ring .


Synthesis Analysis

While the exact synthesis pathway for this compound isn’t available, it might involve several steps including the formation of the thiophene ring, introduction of the chloro groups, and the attachment of the carboxamide and nitro groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the thiophene ring. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing nitro and chloro groups, and the electron-donating methoxy group. These groups could direct and influence electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and its spectral properties .

Scientific Research Applications

Synthesis and Chemical Transformation

  • Facile Synthesis of Benzochromenones : Methoxy-nitrobenzaldehyde, through a series of reactions including a Knoevenagel reaction, yields derivatives with potential antibacterial activity. This process illustrates the compound's role in complex chemical syntheses (Havaldar, Bhise, & Burudkar, 2004).

  • Transformation to Thieno[3,2-e]-1,3-thiazin-4-ones : The compound undergoes intramolecular cyclization to create new bicyclic derivatives, demonstrating its versatility in creating novel chemical structures (Abu-El-Halawa, Sarabi, & El-Abadelah, 2008).

  • Development of Anticancer Agents : By reacting with different chloroacetamide reagents, this compound contributes to the synthesis of thiophene derivatives, showing potential in anticancer drug development (Atta & Abdel‐Latif, 2021).

Biological and Medicinal Applications

  • Corrosion Inhibition : Methoxy-substituted phenylthienyl benzamidines, derived from similar compounds, have been investigated for their role in inhibiting corrosion of carbon steel, demonstrating the compound's potential in industrial applications (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).

  • Antimicrobial Evaluation : Various derivatives, including those with structural similarities, have shown significant antibacterial activity, indicating the compound's potential in developing new antimicrobial agents (Kos et al., 2013).

Environmental and Material Science

  • Removal of Environmental Contaminants : Studies involving similar naphthalene-amide-bridged Ni(ii) complexes, which include thiophene derivatives, have investigated their effectiveness in removing environmental contaminants, suggesting potential environmental applications (Zhao et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many nitro-containing organic compounds are used as explosives, while others have biological activity .

Safety and Hazards

As with any chemical compound, handling “2,5-dichloro-N-(4-methoxy-2-nitrophenyl)thiophene-3-carboxamide” would require appropriate safety precautions. The nitro group can be particularly hazardous, as nitro compounds can be explosive .

Future Directions

The potential uses and future directions for this compound would depend on its properties. For example, if it has biological activity, it could be further developed as a pharmaceutical .

Properties

IUPAC Name

2,5-dichloro-N-(4-methoxy-2-nitrophenyl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O4S/c1-20-6-2-3-8(9(4-6)16(18)19)15-12(17)7-5-10(13)21-11(7)14/h2-5H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGULINIAFFHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(SC(=C2)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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